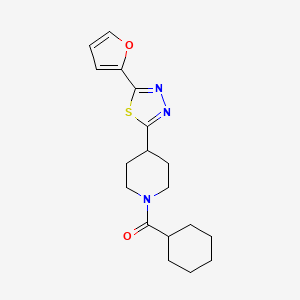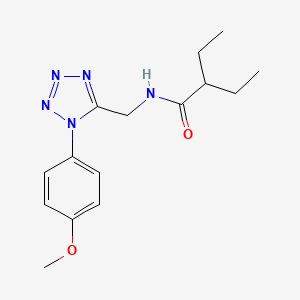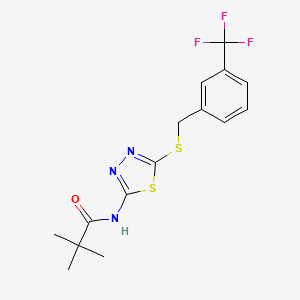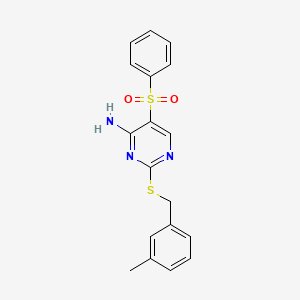
2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, also known as MOPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPA belongs to the pyridazinone family of compounds and is known for its anti-inflammatory and antioxidant properties.
Mécanisme D'action
2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It does this by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid also activates the Nrf2/ARE pathway, which is responsible for the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has also been shown to increase the expression of antioxidant enzymes such as catalase and superoxide dismutase. In addition, 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is its high potency, which allows for the use of lower concentrations in lab experiments. However, 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is also relatively unstable and can degrade over time, which can make it difficult to work with. In addition, 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. One area of interest is the potential use of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has been shown to improve mitochondrial function, which is thought to play a key role in the pathogenesis of these diseases. Another area of interest is the development of more stable analogs of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid that can be used in vivo. Finally, further research is needed to fully understand the mechanism of action of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxy-6-nitropyridazin-3-one. The nitro group is then reduced using palladium on carbon to form 4-methoxy-6-amino-pyridazin-3-one. The final step involves the reaction of 4-methoxy-6-amino-pyridazin-3-one with chloroacetic acid to form 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid.
Applications De Recherche Scientifique
2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro.
Propriétés
IUPAC Name |
2-(4-methoxy-6-oxo-3-phenylpyridazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-7-11(16)15(8-12(17)18)14-13(10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCXTIARHVPYRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)


![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)
![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)


![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)

